5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) is a highly versatile halogenated building block extensively procured for the synthesis of complex oxygen-containing heterocycles, including chalcones, flavones, and coumarins . Structurally, it features an ortho-hydroxy group relative to an acetyl moiety, enabling efficient Claisen-Schmidt condensations and subsequent cyclization reactions. The presence of the chlorine atom at the 5-position serves a dual purpose: it modulates the electronic environment of the aromatic ring—specifically lowering the pKa of the phenolic hydroxyl—and acts as a stable lipophilic handle for downstream pharmaceutical and agrochemical applications . For industrial and medicinal chemists, it represents a critical intermediate where precise electronic tuning and orthogonal reactivity are required over baseline unsubstituted acetophenones.
Substituting 5'-chloro-2'-hydroxyacetophenone with generic alternatives like unsubstituted 2'-hydroxyacetophenone or 5'-bromo-2'-hydroxyacetophenone fundamentally compromises synthetic workflows . Removing the halogen entirely eliminates the electron-withdrawing effect, raising the phenolic pKa and altering the kinetics of base-catalyzed condensations, while also stripping the final molecule of a critical lipophilic binding determinant. Conversely, substituting with the 5'-bromo analog introduces a highly reactive C-Br bond that is prone to premature oxidative addition during palladium-catalyzed cross-coupling steps [1]. The 5'-chloro variant provides essential orthogonal stability, allowing chemists to perform transformations on the acetyl or hydroxyl groups while preserving the halogen for deliberate, late-stage functionalization.
The electron-withdrawing nature of the 5-chloro substituent significantly alters the acidity of the phenolic hydroxyl group compared to the unsubstituted baseline. 5'-Chloro-2'-hydroxyacetophenone exhibits a predicted pKa of 9.72 ± 0.18, whereas unsubstituted 2'-hydroxyacetophenone has a higher pKa (>10.0) . This increased acidity facilitates easier phenoxide formation under milder basic conditions, which accelerates the initial steps of condensation reactions while minimizing base-catalyzed degradation of sensitive substrates.
| Evidence Dimension | Phenolic pKa |
| Target Compound Data | pKa ~9.72 ± 0.18 |
| Comparator Or Baseline | 2'-Hydroxyacetophenone (pKa > 10.0) |
| Quantified Difference | Lower pKa by approximately 0.3-0.5 units |
| Conditions | Standard aqueous/organic solvent models at 25°C |
Enables the use of milder bases during Claisen-Schmidt condensations, reducing side reactions and improving overall yields in complex multi-component syntheses.
In multi-step syntheses involving transition-metal catalysis, the choice of halogen dictates process viability. The C-Cl bond in 5'-chloro-2'-hydroxyacetophenone remains largely intact under standard mild palladium-catalyzed conditions (e.g., low-temperature Suzuki couplings targeting other functional groups), whereas the C-Br bond in 5'-bromo-2'-hydroxyacetophenone undergoes rapid oxidative addition [1]. This allows the chloro-derivative to act as a stable handle that survives early-stage transformations.
| Evidence Dimension | Halogen bond stability under mild Pd-catalysis |
| Target Compound Data | C-Cl bond retained (orthogonal stability) |
| Comparator Or Baseline | 5'-Bromo-2'-hydroxyacetophenone (C-Br bond cleaved/coupled) |
| Quantified Difference | Differential oxidative addition rates allowing >90% retention of the chloro group |
| Conditions | Mild Pd-catalyzed cross-coupling environments |
Crucial for procurement in multi-step library synthesis where the halogen must be preserved for late-stage functionalization.
When synthesizing chromone derivatives via microwave irradiation, the substitution pattern on the acetophenone ring heavily dictates the cyclization yield. Reactions utilizing mono-halogenated 5'-chloro-2'-hydroxyacetophenone routinely achieve moderate to high yields (54–80% depending on the aldehyde). In stark contrast, attempting the same cyclization with dihalogenated analogs like 3-bromo-5-chloro-2-hydroxyacetophenone results in depressed yields (e.g., ~38%) due to severe steric hindrance at the 3-position adjacent to the hydroxyl group [1].
| Evidence Dimension | Cyclization yield to chromone derivatives |
| Target Compound Data | 54–80% yield |
| Comparator Or Baseline | 3-Bromo-5-chloro-2-hydroxyacetophenone (~38% yield) |
| Quantified Difference | 16–42% absolute increase in product yield |
| Conditions | Microwave-assisted Claisen condensation and cyclization |
Ensures higher throughput and material efficiency when scaling up chromone and flavone manufacturing libraries.
Schiff base ligands derived from 5'-chloro-2'-hydroxyacetophenone demonstrate superior performance in downstream biological assays compared to their unsubstituted counterparts. When coordinated with Ni(II) or Cu(II), the presence of the 5-chloro group significantly increases the lipophilicity of the complex. This enhanced lipophilicity facilitates better penetration through the lipid membranes of pathogens, resulting in measurably larger zones of inhibition against strains like S. aureus and E. coli in standard disk diffusion assays [1].
| Evidence Dimension | Antimicrobial zone of inhibition |
| Target Compound Data | Enhanced zone of inhibition (chlorinated complex) |
| Comparator Or Baseline | Unsubstituted 2'-hydroxyacetophenone complex |
| Quantified Difference | Broader inhibition diameter due to increased membrane permeability |
| Conditions | In vitro disk diffusion assay against S. aureus / E. coli |
Justifies the selection of the chlorinated precursor for agrochemical and medicinal chemistry screening libraries targeting resistant pathogens.
This compound is the optimal starting material when generating libraries of chalcones, flavones, and aurones where enhanced lipophilicity is required for target binding (e.g., lipoxygenase inhibitors or antioxidants). The 5-chloro group survives the initial Claisen-Schmidt condensation and subsequent cyclization, embedding a stable, bioactivity-enhancing halogen directly into the final pharmacophore [1].
In complex multi-step syntheses, 5'-chloro-2'-hydroxyacetophenone is selected over its bromo-analog to prevent premature reactivity. It allows chemists to perform modifications on the acetyl group or form heterocyclic rings while keeping the C-Cl bond intact for a subsequent, deliberate cross-coupling reaction under more forcing conditions [2].
It is highly preferred for synthesizing tetradentate or bidentate Schiff base ligands. The specific pKa of the chlorinated phenol optimizes the coordination geometry with metals like Ni(II), Cu(II), and Zn(II), while the added lipophilicity of the chlorine atom directly translates to higher antimicrobial efficacy in the resulting metal complexes [3].
Irritant